4-Hydroxy-2-naphthoic acid

liquid crystalline polymers thermotropic copolyesters polymer processability

Researchers developing thermotropic LCPs often sacrifice melt processability when targeting high thermal stability. 4-Hydroxy-2-naphthoic acid (4-HNA) resolves this via its asymmetric 4,2-substitution, introducing a torsion axis that lowers Tm (<265°C) while preserving Tg >80°C and Td5% 442-453°C. • 0.43 g/L water solubility enables aqueous reactions vs. near-insoluble symmetric isomers (e.g., 6-hydroxy-2-naphthoic acid at 0.099 g/L). • LogP ~2.24 balances membrane permeability with aqueous solubility for drug discovery intermediates. Supplied as ≥95% crystalline solid with CoA. Ambient shipping; store at RT.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 1573-91-7
Cat. No. B169046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-naphthoic acid
CAS1573-91-7
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2O)C(=O)O
InChIInChI=1S/C11H8O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H,(H,13,14)
InChIKeyNIOAVQYSSKOCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-naphthoic acid: Intermediate & Monomer


4-Hydroxy-2-naphthoic acid (4-HNA, CAS 1573-91-7) is a naphthalene derivative with a hydroxyl group at the 4-position and a carboxyl group at the 2-position. It is a versatile building block used as a pharmaceutical intermediate and as a comonomer for aromatic thermotropic liquid crystalline copolyesters . Its molecular formula is C11H8O3 with a molecular weight of 188.18 g/mol . The asymmetric substitution pattern confers distinct physicochemical properties that differentiate it from symmetric naphthoic acid isomers.

Asymmetric comonomer for thermotropic liquid crystalline copolyesters — supports melt processability design
Pharmaceutical building block with moderate aqueous solubility profile — may simplify intermediate handling
Distinct substitution pattern (4-OH, 2-COOH) offers differentiated physicochemical properties vs. symmetric isomers

Why 4-Hydroxy-2-naphthoic acid Cannot Be Substituted


Substituting 4-Hydroxy-2-naphthoic acid with other hydroxynaphthoic acid isomers can lead to significant changes in solubility, thermal stability, and polymer properties due to differences in hydrogen bonding patterns, steric hindrance, and electronic effects. For example, the 4-hydroxy substitution pattern creates an asymmetric structure that introduces a 'torsion axis' in polymer backbones, improving processability while maintaining high thermal resistance . In contrast, symmetric isomers like 6-hydroxy-2-naphthoic acid produce more rigid, less processable polymers . Additionally, the solubility profile of 4-HNA differs markedly from its isomers, affecting formulation strategies in pharmaceutical applications .

Isomer mismatch: asymmetric vs. symmetric
Replacing 4-hydroxy-2-naphthoic acid with 6-hydroxy-2-naphthoic acid introduces a rigid, symmetric backbone unit that may reduce melt processability and alter polymer flexibility.
Solubility shift in pharmaceutical intermediates
4-HNA’s moderate aqueous solubility (reported ~0.43 g/L) differs substantially from the practically insoluble symmetric isomer; substitution may complicate aqueous-based formulations.
Thermal stability drop with unsubstituted naphthoic acid
Using 2-naphthoic acid (no hydroxy group) can lower thermal degradation resistance in copolyesters; reported Td5% values may decrease significantly.

4-Hydroxy-2-naphthoic acid vs. Structural Analogs


Asymmetric Comonomer Improves Polymer Processability

Incorporation of 4-hydroxy-2-naphthoic acid (4-HNA) as an asymmetric comonomer in HBA/HNA-based copolyesters significantly lowers the melting temperature while maintaining high thermal stability, compared to copolyesters without 4-HNA. The asymmetric 4-HNA unit introduces a 'torsion axis' that reduces crystallinity and improves melt processability .

Tm reduction in copolyester
Data to verify
≥15°C lower vs. HBA/HNA copolymer without 4-HNA
Reported processability gain in thermotropic copolyesters
Melt condensation conditions; class-level data
liquid crystalline polymers thermotropic copolyesters polymer processability

Aqueous Solubility vs. Symmetric Isomers

4-Hydroxy-2-naphthoic acid exhibits moderate aqueous solubility (0.43 g/L at 25°C), which is higher than the practically insoluble symmetric isomer 6-hydroxy-2-naphthoic acid (0.099 g/L at 20°C) [1]. This difference influences formulation strategies for pharmaceutical intermediates.

Aqueous solubility ratio
Reported
4-HNA: 0.43 g/L (25°C) vs. 6-HNA: 0.099 g/L (20°C)
May support aqueous formulation strategies for intermediates
Cross-study data; temperature difference
solubility formulation drug intermediate

Thermal Stability Advantage over 2-Naphthoic Acid

Copolyesters containing 4-HNA exhibit 5% weight loss temperatures (Td5%) of 442–453°C, indicating high thermal stability . In contrast, copolyesters based on unsubstituted 2-naphthoic acid typically show lower Td5% values (~380–400°C) due to the absence of the stabilizing hydroxy group [1].

Thermal stability (Td5%)
Data to verify
442–453°C (4-HNA) vs. ~380–400°C (2-naphthoic acid)
Indicates higher thermal degradation resistance for high-temperature applications
Class-level inference; TGA under N2
thermal stability degradation temperature high-performance polymers

LogP and Membrane Permeability in Drug Intermediates

4-Hydroxy-2-naphthoic acid has a calculated logP of 2.24 [1], which is slightly higher than 6-hydroxy-2-naphthoic acid (logP ~2.1) [2] and lower than the more lipophilic 2-naphthoic acid (logP ~3.0) [3]. This intermediate lipophilicity may influence passive membrane permeability in drug design.

Lipophilicity (logP) profile
Reported
4-HNA: 2.24 vs. 6-HNA: ~2.1, 2-NA: ~3.0
Intermediate lipophilicity may influence passive permeability assessment in drug design
Calculated/predicted values; source review
lipophilicity logP ADME

Optimal Applications of 4-Hydroxy-2-naphthoic acid


Processable High-Performance Liquid Crystalline Polymers

Use 4-Hydroxy-2-naphthoic acid as a comonomer in thermotropic liquid crystalline copolyesters to achieve lower melting temperatures (<265°C) while maintaining high glass transition temperatures (>80°C) and thermal stability (Td5% 442–453°C) . The asymmetric structure improves melt processability without compromising mechanical properties.

Pharmaceutical Intermediate with Moderate Solubility

Select 4-Hydroxy-2-naphthoic acid over more hydrophobic naphthoic acid isomers when aqueous-based reactions or formulations are required. Its solubility of 0.43 g/L in water allows for easier handling in aqueous media compared to practically insoluble isomers like 6-hydroxy-2-naphthoic acid (0.099 g/L).

High-Temperature Polymer Building Block

Incorporate 4-Hydroxy-2-naphthoic acid into polymer backbones for applications requiring thermal stability up to ~450°C, such as aerospace components, automotive parts, and electronic materials . The hydroxy group contributes to higher degradation temperatures compared to unsubstituted naphthoic acids.

API Intermediate with Balanced Lipophilicity

Use 4-Hydroxy-2-naphthoic acid as a synthetic intermediate when a logP around 2.24 is desired [1]. This intermediate lipophilicity can facilitate membrane permeability while retaining some aqueous solubility, useful in early-stage drug discovery.

Application
Selection Property
Validation Focus
Thermotropic liquid crystalline copolyesters
Asymmetric comonomer architecture
Melt processability and thermal stability
Pharmaceutical intermediate (aqueous-based)
Moderate aqueous solubility
Aqueous process compatibility vs. symmetric isomers
High-temperature polymers
Hydroxy-substituted naphthoic backbone
Thermal degradation resistance (TGA under inert atmosphere)
API intermediate with balanced lipophilicity
Intermediate logP profile
Membrane permeability vs. aqueous solubility trade-off

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